Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate
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Overview
Description
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate is an organic compound with the molecular formula C18H20O4S. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes both phenyl and phenylsulfonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate typically involves the esterification of 3-phenyl-3-(phenylsulfonyl)propanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of 3-phenyl-3-(phenylsulfonyl)propanoic acid and isopropanol. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity through covalent modification.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 3-phenylpropanoate: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Isopropyl 3-(phenylsulfonyl)propanoate: Similar structure but without the additional phenyl group, leading to different reactivity and applications.
Uniqueness
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
propan-2-yl 3-(benzenesulfonyl)-3-phenylpropanoate |
InChI |
InChI=1S/C18H20O4S/c1-14(2)22-18(19)13-17(15-9-5-3-6-10-15)23(20,21)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI Key |
BCKMFMUVLNQNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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